Kahalalide F is primarily derived from the marine mollusc Elysia rufescens and the green alga Bryopsis sp. It belongs to a class of compounds known as depsipeptides, characterized by the presence of both ester and amide bonds. Kahalalide F consists of 13 amino acids and a 5-methylhexanoic acid moiety, which contributes to its unique structural properties and biological activities . The compound has demonstrated potential antitumor, antiviral, and anti-inflammatory effects, making it a subject of interest in pharmacological research .
The synthesis of Kahalalide F is complex due to its unique structural features. Various methods have been employed to synthesize this compound:
Kahalalide F has a complex molecular structure characterized by a cyclic arrangement of amino acids linked via ester bonds. The molecular formula is , with a molecular weight of approximately 1477.94 g/mol . The structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry of Kahalalide F, which is crucial for its biological activity .
Kahalalide F participates in several chemical reactions due to its functional groups:
The mechanism underlying these reactions often involves nucleophilic attacks on carbonyl groups within the peptide bonds, leading to the formation or cleavage of bonds depending on reaction conditions .
The mechanism of action for Kahalalide F primarily involves its interaction with cellular pathways related to cancer cell proliferation:
Studies have shown that Kahalalide F exhibits selective cytotoxicity against multiple cancer cell lines, indicating its potential as an antineoplastic agent .
Kahalalide F possesses distinct physical and chemical properties:
Kahalalide F has garnered attention for its potential applications in various fields:
Kahalalide F (KF) is a marine cyclic depsipeptide with significant antitumor properties. First isolated in 1993, KF belongs to the kahalalide family, characterized by structural complexity and diverse bioactivities. Its unique mechanism of action—targeting lysosomal membranes and oncosis pathways—distinguishes it from conventional chemotherapeutic agents. KF and its synthetic analogue elisidepsin (PM02734) have undergone clinical evaluation for solid tumors, leveraging their selectivity for cancer cells over healthy cells [1] [3] [9].
KF was first isolated from the herbivorous marine mollusk Elysia rufescens (Sacoglossan family) collected in Hawaii’s Blackpoint Bay. Researchers later identified its algal diet, Bryopsis pennata and B. plumosa, as the primary biosynthetic source. KF accumulates in E. rufescens at concentrations 5–40 times higher than in Bryopsis, indicating bioaccumulation through trophic transfer. The compound exists naturally alongside isomers (e.g., isokahalalide F) and structurally related kahalalides (A–Y), though KF remains the most bioactive [1] [3] [5]. Seasonal algal blooms enable large-scale KF extraction, yielding ~0.0032% from wet biomass [10].
Table 1: Key Kahalalide Compounds from Elysia and Bryopsis [1] [3] [5]
Compound | Molecular Formula | Molecular Weight | Amino Acid Residues | Source Organism |
---|---|---|---|---|
Kahalalide F | C₇₅H₁₂₄N₁₄O₁₆ | 1477.9 Da | Z-Dhb, D-Val, L-Orn, D-allo-Ile, D-allo-Thr | E. rufescens, Bryopsis spp. |
Kahalalide B | C₄₅H₆₃N₇O₁₁ | 878.5 Da | D-Arg, L-Pro, L-Trp | E. rufescens (historical collections) |
Kahalalide K | C₄₆H₆₆N₇O₁₁ | 892.5 Da | D-Arg, D-Pro, L-Phe | Bryopsis spp. |
Kahalalide V | C₃₁H₄₇N₇O₆ | 614.3 Da | L-Arg, L-Pro, D-Trp | E. rufescens |
KF biosynthesis originates from a tripartite symbiotic system:
Table 2: Microbial Associations in KF Biosynthesis [3] [9] [12]
Organism | Role in KF Biosynthesis | Genomic Features |
---|---|---|
Candidatus Endobryopsis kahalalidefaciens | Primary producer in Bryopsis | Reduced genome; NRPS clusters; loss of essential metabolic genes |
Vibrio spp. | Mucus-associated in E. rufescens | Secondary metabolite biosynthesis genes |
Mycoplasma-related species | Gut-associated in E. rufescens | Homology to algal/gut microbiota |
KF is a C₇₅ tridecapeptide featuring a macrocylic depsipeptide core (residues 1–7) linked to a linear lipopeptide tail (residues 8–13) ending in a 5-methylhexanoic acid chain. Key structural attributes include:
Table 3: Structural Features of Kahalalide F [1] [3] [5]
Structural Element | Composition | Biological Significance |
---|---|---|
Macrocycle size | 7 residues (1–7) | Stability against enzymatic degradation |
Linear chain | 6 residues (8–13) + fatty acid | Membrane anchoring and ErbB3 interaction |
Depsipeptide bond | Ester (L-Thr12–D-Val13) | Protease resistance; conformational flexibility |
Fatty acid tail | 5-methylhexanoic acid | Hydrophobicity; cellular uptake enhancement |
KF incorporates non-proteinogenic residues critical to its bioactivity:
Synthetic challenges include Dhb’s acid sensitivity and the cost of D-amino acids. Semisynthetic approaches leverage native KF from algal blooms for economical analog production [10].
Concluding Remarks
Kahalalide F exemplifies how marine symbioses yield structurally novel bioactive agents. Its depsipeptide architecture and unusual residues underpin a unique mechanism targeting lysosomal integrity and ErbB3 signaling. Ongoing efforts to identify cultivable microbial producers and refine semisynthetic methods aim to overcome supply constraints, positioning KF as a scaffold for next-generation oncology therapeutics [3] [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7